Benzenemethanol,2-benzo[b]thien-5-yl-
Description
Benzenemethanol (benzyl alcohol; CAS 100-51-6) is a well-characterized aromatic alcohol used widely as a solvent, preservative, and chemical intermediate . This structural modification likely enhances lipophilicity and may influence reactivity in synthetic pathways, as seen in heteroaryl-substituted systems .
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
[2-(1-benzothiophen-5-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-17-15/h1-9,16H,10H2 |
InChI Key |
AMCOWWANBLZTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzenemethanol (Benzyl Alcohol)
Benzo[d]thiazole and Benzo[d]isothiazole Derivatives
- Structure : Contain sulfur- and nitrogen-containing heterocycles (thiazole/isothiazole fused with benzene).
- Biological Activity: Demonstrated antimicrobial effects, particularly against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus). However, their activity is generally lower than thiazolylimino-4-thiazolidinones .
- Comparison : The benzo[b]thienyl group in the target compound lacks nitrogen but shares sulfur-based aromaticity, which may confer distinct reactivity or bioactivity.
2-Benzo[b]thienyl-Substituted Tetrazolones
- Synthetic Relevance : 2-Benzo[b]thienyl groups in tetrazolone synthesis achieve higher yields (82%) compared to 2-thienyl analogs (72%), suggesting enhanced stability or electronic favorability in heteroaryl systems .
- Implication : The benzo[b]thienyl substituent in the target compound may similarly improve synthetic efficiency in related reactions.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Key Observations:
- Reactivity : Sulfur in the thiophene ring may participate in π-stacking or electrophilic substitution, as seen in heteroaryl tetrazolones .
- Bioactivity: While direct data on the target compound is absent, structurally related benzoheterocycles (e.g., thiazoles, dithiazepinones) show anticancer and antimicrobial profiles, suggesting possible pharmacological relevance .
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